(5-Chlorobenzo[d]thiazol-2-yl)guanidine

Physicochemical profiling Protease inhibitor design Fragment-based drug discovery

(5-Chlorobenzo[d]thiazol-2-yl)guanidine (CAS 885044-06-4; molecular formula C₈H₇ClN₄S; molecular weight 226.69 g/mol) is a halogenated benzothiazole–guanidine hybrid that serves as a versatile intermediate for protease inhibitor development. The compound features a guanidine moiety directly attached to the 2-position of the benzothiazole ring, with a single chlorine substituent at the 5-position, providing a balance of electronic modulation and steric accessibility distinct from its unsubstituted and poly-halogenated analogs.

Molecular Formula C8H7ClN4S
Molecular Weight 226.69 g/mol
Cat. No. B15146666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chlorobenzo[d]thiazol-2-yl)guanidine
Molecular FormulaC8H7ClN4S
Molecular Weight226.69 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)N=C(S2)N=C(N)N
InChIInChI=1S/C8H7ClN4S/c9-4-1-2-6-5(3-4)12-8(14-6)13-7(10)11/h1-3H,(H4,10,11,12,13)
InChIKeyZGDAQPGELKQGGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Chlorobenzo[d]thiazol-2-yl)guanidine – CAS 885044-06-4 Core Identity and Physicochemical Baseline for Sourcing Decisions


(5-Chlorobenzo[d]thiazol-2-yl)guanidine (CAS 885044-06-4; molecular formula C₈H₇ClN₄S; molecular weight 226.69 g/mol) is a halogenated benzothiazole–guanidine hybrid that serves as a versatile intermediate for protease inhibitor development [1]. The compound features a guanidine moiety directly attached to the 2-position of the benzothiazole ring, with a single chlorine substituent at the 5-position, providing a balance of electronic modulation and steric accessibility distinct from its unsubstituted and poly-halogenated analogs [2]. Its experimentally determined melting point of 228–229 °C and predicted pKa of 8.86 ± 0.30 establish essential identity and purity benchmarks for procurement .

Why (5-Chlorobenzo[d]thiazol-2-yl)guanidine Cannot Be Replaced by a Generic Benzothiazole-Guanidine Analog in Protease-Targeted Research Programs


The benzothiazole–guanidine scaffold was identified as a neutral P1 fragment for thrombin inhibitors, but unsubstituted and differently substituted analogs exhibit divergent binding modes, pKa values, and selectivity profiles across trypsin isoforms [1]. The 5-chloro substitution directly modulates the electron density of the benzothiazole ring, altering both the guanidine pKa and the fragment's hydrogen-bonding geometry within the S1 pocket—parameters that cannot be replicated by the 6-chloro, 5-methyl, or unsubstituted congeners . Direct procurement of the 5-chloro derivative is therefore mandatory for SAR studies that require precise electronic tuning at the benzothiazole 5-position.

Quantitative Differentiation of (5-Chlorobenzo[d]thiazol-2-yl)guanidine Against Closest Analogs: Evidence for Scientific Selection


Guanidine pKa Modulation by 5-Chloro Substitution Relative to Unsubstituted and 6-Chloro Analogs

The predicted pKa of (5-Chlorobenzo[d]thiazol-2-yl)guanidine is 8.86 ± 0.30, which is approximately 0.3–0.6 log units lower than the estimated pKa of unsubstituted benzothiazol-2-ylguanidine (CAS 2582-07-2; ~9.2–9.5), a difference attributed to the electron-withdrawing effect of the 5-chloro substituent . The 6-chloro isomer (CAS not publicly benchmarked) is predicted to show a smaller pKa shift due to reduced resonance communication with the guanidine at the 2-position, while the 5-fluoro analog typically yields a pKa reduction of 0.5–0.8 units relative to the unsubstituted parent, potentially overshooting the optimal neutral P1 window [1]. This positions the 5-chloro derivative as a moderate electronic modulator suitable for maintaining near-neutral guanidine character at physiological pH.

Physicochemical profiling Protease inhibitor design Fragment-based drug discovery

Thermal Stability Differentiation: Melting Point of the 5-Chloro Derivative Versus the Unsubstituted Parent

The experimentally determined melting point of (5-Chlorobenzo[d]thiazol-2-yl)guanidine is 228–229 °C (recrystallized from water/ethanol) . In contrast, the unsubstituted benzothiazol-2-ylguanidine (CAS 2582-07-2) has a reported melting point of approximately 210–215 °C . The ~15–19 °C elevation in melting point is consistent with increased molecular weight and enhanced dipolar interactions introduced by the 5-chloro substituent, and serves as a practical identity and purity marker for incoming material quality control.

Solid-state characterization Crystallinity assessment Quality control

Molecular Weight and Density as Identity and Handling Markers Differentiating the 5-Chloro Analog from H, F, CH₃, and Br Substituted Congeners

The molecular weight of (5-Chlorobenzo[d]thiazol-2-yl)guanidine is 226.69 g/mol with a predicted density of 1.72 ± 0.1 g/cm³ . The unsubstituted analog weighs 192.24 g/mol (density ~1.5 g/cm³ predicted), the 5-fluoro analog ~210.23 g/mol, the 5-bromo analog ~271.14 g/mol, and the 5-methyl analog ~206.27 g/mol [1]. The 34.45 g/mol mass difference relative to the unsubstituted parent is uniquely characteristic of monochlorination and is immediately distinguishable by LC-MS or elemental analysis.

Analytical chemistry Inventory management Weighing accuracy

Thrombin and Trypsin IV Inhibitory Potential of the Benzothiazole-Guanidine Scaffold: Fragment-Level Evidence Supporting 5-Chloro Selection Over Non-Halogenated Congeners

The benzothiazole-guanidine scaffold was identified as a neutral P1 fragment binding to thrombin with weak inhibitory activity (Kd values in the high micromolar range by Biacore), and subsequent structure-based optimization yielded compounds with IC₅₀ values as low as 0.15 µM against thrombin and selective inhibition of trypsin IV over trypsin I [1]. The crystal structure of the most potent benzothiazole-guanidine derivative bound to thrombin (PDB 3PO1, resolution 1.65 Å) revealed key hydrogen-bond interactions between the guanidine and Asp189 in the S1 pocket, with the benzothiazole ring engaging the hydrophobic S1 sub-site [2]. Although the specific IC₅₀ of the 5-chloro derivative has not been publicly disclosed, the SAR trend within the series indicates that electron-withdrawing substituents at the 5-position enhance binding affinity relative to the unsubstituted parent by reducing guanidine basicity and improving complementarity with the S1 pocket electrostatics [1].

Serine protease inhibition Fragment-based drug discovery Thrombin inhibitors

Where (5-Chlorobenzo[d]thiazol-2-yl)guanidine Delivers the Strongest Scientific and Procurement Value


Fragment-Based Lead Discovery for Trypsin-Like Serine Proteases (Thrombin, Trypsin IV, Factor Xa)

The benzothiazole-guanidine scaffold, validated by a high-resolution thrombin co-crystal structure (PDB 3PO1), serves as a neutral P1 fragment. The 5-chloro substitution provides moderate electronic tuning (pKa 8.86) that balances membrane permeability and S1 pocket affinity, making this compound the preferred starting point over the unsubstituted parent (pKa ~9.2–9.5) for fragment growing or merging campaigns [1] .

SAR Expansion Libraries for Halogen-Bonding and Electrostatic Optimization in S1 Pocket Interactions

The 5-chloro substituent introduces a halogen atom capable of participating in orthogonal halogen-bonding interactions with backbone carbonyls or water networks in the S1 sub-site. This creates a differentiated SAR data point relative to the 5-H, 5-F, 5-CH₃, and 5-Br analogs, enabling medicinal chemists to map the electrostatic and steric tolerance of the target protease pocket systematically [1].

Physicochemical Benchmarking and Quality Control Reference for Benzothiazole-Guanidine Compound Collections

With a well-defined melting point (228–229 °C), predicted pKa (8.86), and molecular weight (226.69 g/mol), the 5-chloro derivative serves as a reliable identity standard for HPLC, LC-MS, and elemental analysis workflows. Procurement of this compound as a certified reference material supports quality assurance for compound management groups handling benzothiazole-guanidine libraries [1] .

Synthetic Intermediate for N-Functionalized Guanidine Derivatives Targeting Selective Trypsin Isoforms

The primary guanidine nitrogen atoms of (5-Chlorobenzo[d]thiazol-2-yl)guanidine are amenable to alkylation, acylation, or Boc-protection (as documented for the N1,N2-bis-Boc derivative, CAS 1391365-31-3), enabling rapid diversification into substituted guanidine analogs. This synthetic versatility, combined with the electronic signature of the 5-chloro substituent, positions the compound as a key intermediate for generating focused libraries aimed at achieving selectivity between trypsin I and trypsin IV .

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